6-Fluoro-2-(furan-2-yl)benzo[d]thiazole
Description
The Benzothiazole (B30560) Scaffold: Foundational Significance in Medicinal Chemistry and Materials Science
The benzothiazole core, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in the fields of medicinal chemistry and materials science. benthamscience.comnih.govresearchgate.net Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms contribute to a diverse range of non-covalent interactions with biological macromolecules, making it a cornerstone for the development of therapeutic agents. jchemrev.com
Benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:
Antimicrobial benthamscience.com
Anticancer benthamscience.comjchemrev.com
Anti-inflammatory nih.govjchemrev.com
Antiviral nih.govresearchgate.net
Antidiabetic nih.govjchemrev.com
Anticonvulsant nih.govjchemrev.com
The versatility of the benzothiazole scaffold stems from the ease with which substitutions can be made, particularly at the 2- and 6-positions, allowing for the fine-tuning of its biological and physicochemical properties. benthamscience.com For instance, the introduction of various aryl groups at the 2-position has been a common strategy to modulate the bioactivity of these compounds.
In materials science, the unique electronic properties of the benzothiazole ring system have led to its incorporation into organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. Its ability to engage in π-π stacking and its electron-accepting properties are key to these applications. mdpi.com
The Furan (B31954) Moiety: Contributions to Bioactivity and Molecular Architecture
The furan nucleus is a component of numerous natural products and synthetic compounds with a wide array of biological activities, such as: ijabbr.com
Antibacterial ijabbr.com
Antifungal ijabbr.com
Anti-inflammatory ijabbr.com
Anticancer ijabbr.com
Strategic Role of Fluorine Substitution in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to profound effects on a molecule's behavior. tandfonline.comnih.gov
Key advantages of fluorine substitution include:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body. tandfonline.comnih.gov
Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets and can also influence the acidity (pKa) of nearby functional groups, which can lead to stronger binding. tandfonline.comnih.gov
Modulation of Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. nih.gov
Alteration of Conformation: The electronegativity of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.
The strategic placement of fluorine is crucial, as its effects are highly dependent on its position within the molecule.
Contextualizing 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole as a Hybrid Heterocyclic System
This compound represents a sophisticated molecular design that leverages the advantageous properties of its constituent parts. This hybrid heterocyclic system brings together the biologically active benzothiazole scaffold, the versatile furan moiety, and the pharmacokinetically beneficial fluorine atom.
The fusion of these three components can be rationalized as follows:
The 2-(furan-2-yl)benzothiazole core combines two known pharmacophores, creating a novel chemical entity with the potential for unique biological activity. The furan ring at the 2-position of the benzothiazole is a common structural motif in bioactive compounds.
The 6-fluoro substitution on the benzothiazole ring is a strategic modification intended to enhance the molecule's drug-like properties. Placing the fluorine at the 6-position can influence the electronic properties of the entire benzothiazole system and may block a potential site of metabolism, thereby improving its metabolic stability. tandfonline.comnih.gov
The synthesis of such hybrid molecules often involves the condensation of a substituted 2-aminothiophenol (B119425) with a furan-based carboxylic acid or aldehyde, followed by cyclization. The resulting compound, this compound, is a testament to the power of molecular hybridization in the pursuit of new chemical entities with tailored properties for applications in medicinal chemistry and beyond.
Structure
3D Structure
Properties
Molecular Formula |
C11H6FNOS |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-fluoro-2-(furan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H6FNOS/c12-7-3-4-8-10(6-7)15-11(13-8)9-2-1-5-14-9/h1-6H |
InChI Key |
FUGFTNNWHUIFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro 2 Furan 2 Yl Benzo D Thiazole and Analogues
General Synthetic Routes to 2-Substituted Benzothiazoles
The construction of the 2-substituted benzothiazole (B30560) core has been a subject of extensive research, leading to the development of several robust synthetic strategies. mdpi.comnih.gov These methods can be broadly categorized into classical condensation reactions, modern transition-metal-catalyzed approaches, and efficient one-pot procedures.
The most traditional and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. tandfonline.comnih.gov This approach involves the reaction of 2-aminothiophenol with reagents such as aldehydes, carboxylic acids, acyl chlorides, or esters. oup.comnih.govtandfonline.com The reaction typically proceeds via the formation of a Schiff base or an intermediate amide, followed by an intramolecular cyclization to form the thiazole (B1198619) ring.
A variety of catalysts and reaction conditions have been developed to promote this condensation. For instance, iodine can be used to efficiently promote the reaction between 2-aminothiophenol and aldehydes. oup.com Other protocols utilize catalysts like Zn(OAc)₂·2H₂O under solvent-free conditions, which works well for a range of substituted aromatic and even alkyl aldehydes. mdpi.com The reaction with carboxylic acids can be facilitated by reagents like methanesulfonic acid on silica (B1680970) gel or P₄S₁₀ under microwave irradiation. nih.gov This fundamental reaction remains a cornerstone for the synthesis of a diverse library of benzothiazole derivatives. nih.govmdpi.com
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering alternative pathways that often provide higher yields and functional group tolerance. acs.org One notable strategy involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation of thiobenzanilides. acs.org This method allows for the efficient construction of the benzothiazole ring system from readily accessible starting materials.
Copper catalysts have also been employed in the synthesis of 2-substituted benzothiazoles. nih.gov For example, copper-catalyzed methods can be used for the condensation of 2-aminobenzenethiols with nitriles. nih.gov Another approach involves the reaction of 2-haloanilines with dithiocarbamates, where copper catalysts like CuO are effective for bromoaniline substrates, while more reactive palladium catalysts may be required for less reactive chloroanilines. mdpi.com These metal-catalyzed reactions represent a significant advancement, enabling the synthesis of complex benzothiazoles that may be difficult to access through traditional condensation methods. acs.orgmdpi.com
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been increasingly developed for benzothiazole synthesis. mdpi.comnih.gov These strategies combine several synthetic steps into a single operation without the isolation of intermediates. jocpr.com
One such approach is a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to form 2-substituted benzothiazoles. nih.gov Another example is the scalable one-pot synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides, which is suitable for large-scale production. chemrxiv.orgchemrxiv.org MCRs are particularly attractive as they allow for the rapid generation of a diverse range of organic compounds from simple precursors in an efficient manner. nih.govjocpr.com Mild and high-yielding one-pot chlorination-amination procedures have also been developed as an alternative to harsh thermal conditions for producing 2-aminated benzothiazoles. nih.gov
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact. nih.govnih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. Glycerol, a non-toxic and biodegradable solvent, has been successfully used for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov Water has also been utilized as a green solvent for the efficient one-step synthesis of benzothiazole-2-thiols. rsc.org
Solvent-free conditions are another hallmark of green benzothiazole synthesis, often coupled with energy sources like ultrasound or microwave irradiation to accelerate reactions. tandfonline.comnih.gov Ultrasound-assisted synthesis using a recyclable sulfated tungstate (B81510) catalyst provides an efficient and eco-friendly route to 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. tandfonline.com Similarly, catalysts supported on nanoparticles are being explored for their high efficiency and reusability. mdpi.commdpi.com These green methodologies offer practical, cost-effective, and environmentally responsible alternatives to traditional synthetic protocols. tandfonline.com
Specific Synthetic Pathways for 6-Fluorobenzothiazole Derivatives
The synthesis of benzothiazoles bearing a fluorine atom at the 6-position is of significant interest due to the unique properties fluorine imparts on the molecule. nih.govtandfonline.com The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.nettandfonline.com
The most direct and common strategy for producing 6-fluorobenzothiazole derivatives does not involve the direct fluorination of a pre-formed benzothiazole ring, which can be challenging. Instead, the fluorine atom is typically incorporated by starting with a fluorinated precursor. The synthesis is achieved through a ring-closing reaction, specifically the condensation of a 4-fluoro-substituted 2-aminothiophenol with an appropriate electrophile. derpharmachemica.comignited.in
For example, the synthesis of 2-amino-6-fluorobenzothiazole (B1267395) derivatives often begins with a fluorinated aniline (B41778), such as 3-chloro-4-fluoro aniline or 4-fluoroaniline (B128567) itself. derpharmachemica.comignited.inderpharmachemica.comresearchgate.net This aniline is then converted into the corresponding 4-fluoro-2-aminothiophenol or a related intermediate which undergoes cyclization.
Based on these established principles, the specific synthesis of the target compound, 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole , would logically be achieved via the condensation of 4-fluoro-2-aminothiophenol with furan-2-carbaldehyde . This reaction would follow the general condensation pathways described in section 2.1.1, likely promoted by a mild acid or an oxidizing agent under thermal or microwave conditions to facilitate the cyclization and formation of the desired product. This targeted approach, building the heterocyclic ring from a fluorinated starting material, is the predominant method for accessing specifically substituted 6-fluorobenzothiazoles. nih.govnih.gov
Precursors for 6-Fluoro-substituted Benzothiazole Ring Formation
The formation of the 6-fluoro-substituted benzothiazole ring is a critical step that relies on the selection of appropriate fluorinated precursors. The most common strategy involves the cyclization of a fluorinated aniline derivative. Specifically, 4-fluoroanilines, which may bear other substituents, are key starting materials.
A widely employed method is the reaction of a p-fluoroaniline derivative with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent. orientjchem.orgderpharmachemica.com Bromine in glacial acetic acid is a classic and effective reagent system for this transformation. orientjchem.orgresearchgate.netderpharmachemica.com The reaction proceeds through an in-situ generation of a thiocyano intermediate, which then undergoes electrophilic cyclization onto the aniline ring to form the 2-amino-6-fluorobenzothiazole core. For instance, 4-Fluoro-3-chloro aniline is frequently used to produce 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole. orientjchem.orgresearchgate.netderpharmachemica.com This intermediate is a versatile building block for further derivatization at the 2-amino group.
Alternative catalysts and conditions have been developed to improve efficiency and substrate scope. These include the use of copper catalysts for intramolecular C-S bond formation or palladium-catalyzed cyclization of o-bromophenylthioureas. indexcopernicus.com
Table 1: Key Precursors and Reagents for 6-Fluoro-Benzothiazole Synthesis
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 4-Fluoro-3-chloro aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | 2-amino-6-fluoro-7-chloro(1,3)benzothiazole | orientjchem.orgresearchgate.net |
| p-substituted fluoro aniline | Ammonium thiocyanate, Bromine | 6-fluoro-2-aminobenzothiazole | derpharmachemica.com |
| 4-fluoro substituted aniline | Potassium thiocyanate, Bromine, Glacial acetic acid | 2-amino-5-fluorobenzothiazole | derpharmachemica.com |
| p-substituted aniline | Sulfuric acid, Sodium thiocyanate | 2-amino-6-substituted benzothiazole | indexcopernicus.com |
Integration of the Furan-2-yl Moiety at the C-2 Position
Once the 6-fluorobenzothiazole nucleus is formed, the next crucial phase is the introduction of the furan-2-yl group at the C-2 position. This is typically achieved through condensation or coupling reactions.
Several strategic approaches exist for forging the C2-C(furan) bond. A primary method involves the reaction of a 2-aminothiophenol derivative with a furan-2-carbonyl compound. For the target molecule, this would involve reacting 2-amino-5-fluorothiophenol with furan-2-carboxylic acid or furan-2-carboxaldehyde. The reaction with the carboxylic acid often requires a dehydrating agent or high temperatures to facilitate the cyclization and formation of the thiazole ring.
Another powerful strategy is the Knoevenagel condensation. mdpi.com This approach is suitable when starting with a 2-methylbenzothiazole (B86508) derivative. The methyl group at the C-2 position is activated by the thiazolium salt formation, allowing it to condense with furan-2-carboxaldehyde to create a vinyl-linked hybrid. mdpi.com
The Jakobson procedure offers an alternative route, involving the oxidation of a thioamide precursor, such as N-(furan-2-yl)carbonothioyl-aminobenzene, with potassium ferricyanide (B76249) in an alkaline medium to directly form the 2-(furan-2-yl)benzothiazole. researchgate.net
The direct condensation of 2-amino-5-fluorothiophenol with furan-2-carboxaldehyde is a common and straightforward method. This reaction forms an intermediate Schiff base which then undergoes oxidative cyclization to yield the desired 2-(furan-2-yl)benzothiazole.
In a different approach, if starting with 2-amino-6-fluorobenzothiazole, the amino group can be converted into a suitable leaving group (e.g., via diazotization followed by Sandmeyer reaction) to introduce other functionalities that can then be coupled with a furan (B31954) derivative. However, a more direct method involves the condensation of 2-aminothiophenols with furan-2-carbonyl chloride or furan-2-carboxylic acid.
Research has demonstrated the synthesis of various push-pull compounds through the reaction of 5-arylfuran-2-carboxaldehydes with benzothiazolium salts. mdpi.com For example, 3-ethyl-2-methylbenzothiazolium iodide can be reacted with a furan-2-carboxaldehyde derivative in the presence of a base to yield a highly conjugated system containing the furan and benzothiazole rings linked by a vinyl bridge. mdpi.com
Table 2: Furan-2-yl Precursors for Benzothiazole Hybrid Construction
| Benzothiazole Precursor | Furan Precursor | Reaction Type | Reference |
|---|---|---|---|
| 2-Amino-5-fluorothiophenol | Furan-2-carboxaldehyde | Condensation/Oxidative Cyclization | nih.gov |
| 2,3-dimethyl-benzothiazolium iodide | 5-Arylfuran-2-carboxaldehyde | Knoevenagel Condensation | mdpi.com |
| N-(naphthalen-1-yl)furan-2-carbothioamide | - | Oxidative Cyclization (Jakobson) | researchgate.net |
| 2-Aminothiophenol | Furan-2-carbonyl chloride | Acylation/Cyclization | nih.gov |
Derivatization and Functionalization Strategies
Further chemical modifications of the this compound scaffold are essential for exploring structure-activity relationships and developing new functional materials. These strategies can target either the furan ring or other positions on the benzothiazole system.
The furan moiety is an electron-rich heterocycle susceptible to electrophilic substitution reactions. researchgate.net Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed to introduce substituents onto the furan ring, typically at the C5 position if unsubstituted. However, the presence of the electron-withdrawing benzothiazole group can influence the reactivity and regioselectivity of these transformations.
Advanced synthetic methods offer more precise control over functionalization. The use of organometallic reagents and cross-coupling reactions is a powerful tool. researchgate.net For instance, a bromo- or iodo-substituent could be introduced onto the furan ring and subsequently used in Suzuki, Stille, or Sonogashira coupling reactions to attach a wide variety of aryl, heteroaryl, or alkynyl groups. Furthermore, silicon-based strategies can be employed for the synthesis of multi-substituted furan rings, where a silyl (B83357) group can direct the placement of new substituents or be replaced directly via ipso-substitution. rsc.org
The benzothiazole ring system also offers multiple sites for functionalization. The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution. Research on the related 2-(furan-2-yl)benzo[e] orientjchem.orgCurrent time information in Kuantan, MY.benzothiazole has shown that it can be subjected to nitration and bromination, demonstrating the feasibility of such electrophilic substitutions. researchgate.net
Modern C-H functionalization techniques provide a more direct and efficient route for derivatization, avoiding the need for pre-functionalized substrates. nih.gov Iridium-catalyzed C-H borylation can regioselectively install a versatile boronic ester group onto the benzenoid ring, which can then be converted into a wide array of functional groups through Suzuki coupling or other transformations. nih.gov Palladium-catalyzed direct arylation is another powerful method for forming C-C bonds at the C4 and C7 positions of the benzothiazole core. nih.gov
Additionally, the nitrogen atom of the thiazole ring can be quaternized by reacting with alkyl halides, forming benzothiazolium salts. mdpi.com These salts not only exhibit modified electronic properties but also serve as precursors for other reactions, such as the formation of cyanine (B1664457) dyes or the activation of an adjacent C-2 methyl group for condensation reactions. mdpi.com
Comprehensive Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its proton, carbon, and fluorine frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. The analysis of this compound would be expected to show distinct signals corresponding to the protons on the benzothiazole (B30560) and furan (B31954) rings. The aromatic protons on the benzothiazole ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the furan ring would also show characteristic doublet and triplet signals.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Benzothiazole H-4 | --- | d | --- |
| Benzothiazole H-5 | --- | ddd | --- |
| Benzothiazole H-7 | --- | dd | --- |
| Furan H-3' | --- | dd | --- |
| Furan H-4' | --- | t | --- |
| Furan H-5' | --- | dd | --- |
Note: The exact chemical shifts and coupling constants require experimental data which is not publicly available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms attached to the fluorine and nitrogen atoms, as well as the carbons of the furan ring, would appear at characteristic chemical shifts. The C-F coupling would also be observable for the carbon atom directly bonded to fluorine.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2 | --- |
| C-3a | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| C-7 | --- |
| C-7a | --- |
| C-2' | --- |
| C-3' | --- |
| C-4' | --- |
| C-5' | --- |
Note: The exact chemical shifts require experimental data which is not publicly available.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to study fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the 6-position of the benzothiazole ring. The chemical shift of this signal would be indicative of its electronic environment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C-F bond, the C=N and C=C bonds of the aromatic systems, and the C-S bond of the thiazole (B1198619) ring.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C=N (thiazole) | 1650-1550 |
| C=C (aromatic) | 1600-1450 |
| C-F | 1250-1000 |
| C-S | 800-600 |
Note: The exact wavenumbers require experimental data which is not publicly available.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula, C₁₁H₆FNOS, by providing an exact mass that matches the calculated theoretical value.
Interactive Data Table: HRMS Data
| Molecular Formula | Calculated Mass | Observed Mass |
| C₁₁H₆FNOS | --- | --- |
Note: The exact mass values require experimental data which is not publicly available.
Single-Crystal X-ray Diffraction Studies for Solid-State Conformation
Due to the lack of publicly available crystallographic data, a detailed discussion of the solid-state conformation is not possible at this time.
Optical Activity Measurements for Chiral Derivatives
There is no information available in the surveyed literature regarding the synthesis or optical activity measurements of chiral derivatives of this compound. The parent molecule itself is not chiral. The introduction of a chiral center, for instance, by substitution on the furan or benzothiazole ring with a chiral moiety, would be necessary to induce optical activity. Should such derivatives be synthesized, techniques like polarimetry would be essential to measure their specific rotation and characterize their enantiomeric purity.
Advanced Computational Studies and Molecular Modeling
Density Functional Theory (DFT) Calculations
DFT has emerged as a important method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules.
Geometric Optimization and Conformation Analysis
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the molecule, known as geometric optimization. For 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole, this process reveals the preferred conformation of the furan (B31954) and benzothiazole (B30560) rings relative to each other. Theoretical calculations indicate that the molecule is nearly planar, a feature that has significant implications for its electronic properties, including conjugation and charge transfer characteristics. Studies on similar benzothiazole derivatives have shown that the planarity of the molecular structure is a key factor in their potential applications.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and a greater ease of excitation.
No specific experimental or computational values for the HOMO, LUMO, and energy gap of this compound were found in the provided search results. The following table is a placeholder to illustrate the format in which such data would be presented.
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Evaluation of Global Reactivity Descriptors
Specific values for the global reactivity descriptors of this compound were not available in the search results. The table below is illustrative.
| Global Reactivity Descriptor | Value (eV) |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states and electronic transitions. This is particularly important for understanding a molecule's photophysical properties, such as its absorption of light.
Simulated Electronic Absorption Spectra
TD-DFT calculations can predict the electronic absorption spectrum of a molecule, which corresponds to the wavelengths of light it absorbs to promote electrons from lower to higher energy orbitals. These simulations can identify the major electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, these calculations would reveal the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions. Studies on related benzothiazole derivatives have utilized TD-DFT to successfully predict their UV-visible absorption spectra. nih.gov
Characterization of Excited State Energies and Electronic Configurations
Beyond predicting the absorption spectrum, TD-DFT provides detailed information about the energies of the excited states and the electronic configurations that dominate them. This includes identifying which molecular orbitals are involved in the electronic transitions. Understanding the character of the excited states is crucial for predicting a molecule's fluorescence or phosphorescence properties and its potential use in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Detailed excited-state energy and configuration data for this compound were not found in the provided search results. The following table is a template for how such information would be displayed.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | Data not available | Data not available | Data not available | Data not available |
| S2 | Data not available | Data not available | Data not available | Data not available |
| S3 | Data not available | Data not available | Data not available | Data not available |
Despite a comprehensive search for scientific literature focusing on the chemical compound "this compound," no publications containing specific data on its advanced computational studies, molecular docking simulations, or pharmacophore modeling could be identified.
While general information on benzothiazole and furan derivatives is available, the explicit and sole focus on "this compound" as mandated by the instructions cannot be fulfilled with the currently available scientific literature. Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested structure is not possible at this time.
Structure Activity Relationship Sar Investigations of 6 Fluoro 2 Furan 2 Yl Benzo D Thiazole Derivatives
Influence of Fluorine Substitution at Position 6 on Biological Activity and Selectivity
The introduction of a fluorine atom at the 6-position of the benzothiazole (B30560) ring has a pronounced effect on the biological activity and selectivity of the resulting derivatives. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. nih.govresearchgate.net
Research has consistently shown that the presence of electron-withdrawing groups, such as fluorine, on the benzothiazole nucleus can enhance the cytotoxic and antibacterial activities of these compounds. nih.gov The fluorine atom at position 6 can participate in hydrogen bond interactions with biological targets, which can lead to improved potency and selectivity. researchgate.net For instance, studies on similar heterocyclic systems have demonstrated that fluoro-substituted derivatives exhibit potent and selective anticancer activity. nih.gov The substitution of fluorine can lead to a several-fold increase in metabolic stability, as observed in related benzazole compounds.
The strategic placement of fluorine can also influence the molecule's ability to cross cell membranes and interact with specific binding sites within a target protein. This can result in a more favorable pharmacokinetic profile and a more selective mechanism of action.
Impact of Furan (B31954) Moiety and its Substituents at Position 2 on Biological Response
The furan ring at the 2-position of the benzothiazole is a critical determinant of biological activity. The nature and position of substituents on this five-membered heterocyclic ring can dramatically modulate the compound's interaction with its biological target.
Systematic structure-activity relationship (SAR) studies on related compounds have revealed that the substitution pattern on the furan ring is key to potency. For example, in a series of furan-based inhibitors of the ST2 receptor, it was found that hydrophobic groups at the 4-position of the furan ring led to lower IC₅₀ values compared to substitutions at the 3-position. nih.gov This suggests that the spatial arrangement of substituents on the furan moiety is crucial for optimal binding.
| Compound Moiety | Substitution Position | Effect on Biological Activity | Reference |
| Furan Ring | 4-position | Introduction of hydrophobic groups increased inhibitory activity. | nih.gov |
| Furan Ring | 3-position | Less effective than 4-position substitutions for inhibitory activity. | nih.gov |
Relationship Between Linker Structures and Biological Efficacy (e.g., amide linkages)
The introduction of a linker, such as an amide group, between the benzothiazole core and other functionalities can significantly impact biological efficacy. Amide linkers can provide conformational rigidity and establish specific hydrogen bonding interactions with target macromolecules.
In the context of related benzofuran (B130515) derivatives, the presence of a carboxamide (-CONH-) group has been identified as a necessary feature for anticancer activity. nih.gov The orientation and flexibility of this linker are critical for positioning the key pharmacophoric elements for optimal interaction with the target.
| Linker Type | Key Finding | Implication for Efficacy | Reference |
| Amide (-CONH-) | Essential for the anticancer activity of certain benzofuran derivatives. | The linker correctly orients the molecule for target binding. | nih.gov |
| Amide (-CONH-) | Used to connect the benzothiazole core to other chemical moieties. | Allows for the exploration of new chemical space and modulation of activity. | nih.gov |
Stereoelectronic Effects and Conformational Preferences on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) within the 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole scaffold are fundamental to its biological function. The molecule's preferred conformation, or shape, in solution and at the active site of a biological target dictates the strength and nature of the intermolecular interactions that lead to a biological response.
Theoretical studies on 2-formyl-furan, a key structural component of the title compound, have shown that the relative stability of different conformers is primarily governed by electrostatic interactions. rsc.org The molecule can exist in different rotational isomers (rotamers) due to rotation around the single bond connecting the furan and benzothiazole rings. The energetically preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.
The fluorine atom at the 6-position, with its strong electron-withdrawing nature, influences the electronic landscape of the entire benzothiazole ring system. This, in turn, can affect the conformational preferences of the furan ring relative to the benzothiazole core. The interplay of these stereoelectronic factors ultimately determines how well the molecule fits into a specific binding pocket and elicits a biological effect.
In Vitro Biological Activity of this compound: A Review of Current Research
Detailed research on the specific in vitro biological activities of the chemical compound this compound is limited in publicly available scientific literature. While the broader classes of fluoro-benzothiazoles and furan-containing thiazoles have been investigated for various therapeutic properties, data focusing exclusively on this particular molecular structure is not extensively documented. This article synthesizes the available information regarding its potential biological profile based on related compounds and highlights areas where further research is needed.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to the Field
Research into benzothiazole-based compounds has established this scaffold as a "master key" capable of unlocking a wide array of biological targets. The core structure, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a versatile pharmacophore found in numerous compounds with significant pharmacological properties. pharmacyjournal.inresearchgate.netpcbiochemres.com Key contributions to the field include:
Broad-Spectrum Biological Activity: The benzothiazole (B30560) nucleus is integral to molecules exhibiting a diverse range of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antidiabetic properties. pcbiochemres.comresearchgate.netsemanticscholar.org The incorporation of a fluorine atom, as seen in 6-fluoro benzothiazoles, often enhances the potency and modulates the pharmacokinetic profile of these compounds. researchgate.net
Anticancer Potential: Numerous studies have highlighted the anticancer activity of benzothiazole derivatives. researchgate.net For instance, certain substituted benzothiazoles have shown significant and selective cytotoxicity against various human cancer cell lines, including breast, lung, colon, and ovarian cancer. researchgate.net
Enzyme Inhibition: Benzothiazole derivatives have been successfully designed as potent and selective inhibitors of key enzymes. For example, specific derivatives have shown significant inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. mdpi.com Others have been investigated as inhibitors of STAT3 signaling, a crucial pathway in cancer progression. nih.gov
Antimicrobial Efficacy: The scaffold is a cornerstone in the development of new antimicrobial agents. Research has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netresearchgate.net The structural versatility allows for modifications to expand the antimicrobial spectrum and overcome resistance. researchgate.net
The primary contribution of this research field is the establishment of the benzothiazole ring system as a privileged scaffold in drug discovery, offering a robust framework for developing novel therapeutic agents against a multitude of diseases.
Identified Research Gaps and Challenges
Despite significant progress, several challenges and knowledge gaps remain in the study of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole and related compounds. Addressing these will be crucial for translating preclinical findings into clinical applications.
| Research Gap/Challenge | Description |
| Mechanism of Action Studies | For many reported benzothiazole derivatives, the precise molecular mechanism underlying their biological activity is not fully elucidated. In-depth studies are needed to identify specific cellular targets and pathways. |
| Selectivity and Off-Target Effects | While many compounds show high potency, achieving high selectivity remains a challenge. A lack of selectivity can lead to off-target effects and potential toxicity, hindering clinical development. |
| Pharmacokinetic Properties | Poor solubility and suboptimal metabolic stability are common hurdles for heterocyclic compounds. Research is needed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of promising benzothiazole-furan derivatives. researchgate.net |
| In Vivo Efficacy and Toxicity | A significant number of studies report in vitro activity, but there is a comparative lack of comprehensive in vivo efficacy and long-term toxicity data for many promising compounds. |
| Development of Resistance | In the context of antimicrobial and anticancer agents, the potential for pathogens and cancer cells to develop resistance to new benzothiazole derivatives is a critical area that requires proactive investigation. |
Overcoming these challenges will require a concerted effort involving medicinal chemists, pharmacologists, and toxicologists to advance the most promising compounds through the drug development pipeline.
Rational Design Strategies for Novel Benzothiazole-Furan Derivatives
Future research will heavily rely on rational design strategies to create next-generation compounds with enhanced efficacy, selectivity, and drug-like properties. nih.gov The synthesis of novel compounds by incorporating significant pharmacophore groups is a key principle in medicinal chemistry for developing new biologically active agents. mdpi.com
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental. This involves systematically modifying the benzothiazole-furan scaffold at various positions to understand the structural requirements for optimal activity. Key positions for modification include the benzothiazole ring (positions 4, 5, 6, 7) and the furan (B31954) ring. pharmacyjournal.in For example, adding electron-withdrawing or electron-donating groups can significantly alter biological activity.
Target-Based Molecular Modeling: Leveraging computational tools such as molecular docking can provide insights into the binding interactions between the benzothiazole-furan derivatives and their biological targets. mdpi.comnih.gov This allows for the in silico design of molecules with improved binding affinity and selectivity before undertaking synthetic work. Docking studies can reveal key interactions, such as hydrogen bonding, with amino acid residues in the active site of an enzyme. mdpi.com
Hybrid Pharmacophore Approach: This strategy involves combining the benzothiazole-furan core with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties. For instance, linking the scaffold to moieties known to be involved in antimicrobial or anticancer activity can lead to novel compounds with enhanced potency. nih.govnih.gov
Bioisosteric Replacement: To optimize pharmacokinetic properties, bioisosteric replacement can be employed. For example, replacing certain functional groups with others that have similar physical or chemical properties can improve solubility, metabolic stability, or membrane permeability without sacrificing biological activity.
An interactive table summarizing potential design strategies is presented below.
| Design Strategy | Objective | Example Approach | Key Positions for Modification |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Enhance potency and understand structural requirements | Systematic substitution on aromatic rings | Benzothiazole C4, C5, C7; Furan ring |
| Molecular Docking | Improve target binding and selectivity | In silico modeling against enzyme active sites (e.g., STAT3, MAO-B) | 2-furan substituent, 6-fluoro group |
| Hybrid Pharmacophore Design | Achieve synergistic or dual-action effects | Conjugation with other bioactive heterocycles (e.g., thiadiazole, pyrimidine) | Functionalization at the 2-position |
| Bioisosteric Replacement | Optimize ADME properties (solubility, stability) | Replace a carboxyl group with a tetrazole ring | Substituents on the benzothiazole or furan ring |
Emerging Research Avenues and Interdisciplinary Applications
The versatility of the this compound scaffold opens up several exciting avenues for future research beyond traditional drug discovery.
Chemical Probes and Diagnostics: Fluorescent or radiolabeled benzothiazole derivatives could be developed as chemical probes for bioimaging or as diagnostic agents. For example, derivatives have been investigated for their potential in imaging amyloid plaques in the context of Alzheimer's disease. pharmacyjournal.in
Agrochemicals: The inherent biological activity of these compounds suggests potential applications in agriculture. Research into their utility as herbicides, insecticides, or fungicides could yield novel crop protection agents. semanticscholar.org
Materials Science: Heterocyclic compounds, including benzothiazoles, are being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The specific electronic properties of the this compound core could be harnessed for these technologies.
Dual-Targeting Agents: An emerging trend in drug design is the development of single molecules that can modulate multiple targets. This is particularly relevant for complex diseases like cancer. Benzothiazole-furan derivatives could be rationally designed to simultaneously inhibit two distinct but related pathways, potentially leading to higher efficacy and a lower likelihood of drug resistance. researchgate.net
The future of research on this compound and its analogs is bright, with potential impacts extending from medicine to materials science. An interdisciplinary approach will be essential to fully realize the potential of this remarkable class of heterocyclic compounds.
Q & A
Q. Key Variables :
- Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., fluoro, methoxy) improve reactivity, while bulky or electron-donating groups reduce yields .
- Catalyst Efficiency : Fe₃O(BDC)₃ outperforms homogeneous iron salts, enabling recyclability for ≥5 cycles without significant activity loss .
How is the molecular structure of this compound characterized, and what structural features impact its bioactivity?
Structural Analysis
X-ray crystallography reveals that the benzothiazole core is planar (maximum deviation: 0.045 Å), with dihedral angles between the benzothiazole and furan rings influencing intermolecular interactions. Weak C–H···O hydrogen bonds and π–π stacking stabilize the crystal lattice, which may correlate with solid-state stability .
Q. Bioactivity Implications :
- Planarity enhances π-π interactions with biological targets (e.g., enzymes or DNA).
- Fluorine at position 6 increases electronegativity, potentially improving binding affinity to hydrophobic pockets .
What methodologies are used to evaluate the pharmacological potential of this compound?
Q. Basic Screening Approaches
- In Vivo Assays : Analgesic and anti-inflammatory activities are tested using carrageenan-induced paw edema and acetic acid writhing models. Derivatives with fluorinated aryl groups show moderate activity (e.g., 40–50% reduction in inflammation at 50 mg/kg) .
- In Vitro Studies : Anticancer potential is assessed via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
Q. Advanced Mechanistic Probes :
- Molecular Docking : Computational models predict interactions with cyclooxygenase-2 (COX-2) or HIV-1 protease, guided by structural analogs with confirmed binding .
How can reaction conditions be optimized to improve yields of this compound?
Q. Advanced Optimization Strategies
- Solvent Screening : Polar aprotic solvents (e.g., DMF, NMP) enhance aryl coupling efficiency compared to toluene or THF .
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from hours to minutes (e.g., 45 minutes vs. 12 hours) while maintaining yields ≥80% .
- Catalyst Modifications : Nickel-catalyzed cross-coupling with aryl aluminum reagents achieves 94% yield for 2-aryl benzothiazoles, though fluorine’s electron-withdrawing nature may require adjusted ligand ratios .
How do substituent effects on the furan ring influence electronic properties and reactivity?
Data Contradiction Analysis
Furan-2-yl substituents exhibit lower reactivity in direct arylation (62% yield) compared to phenyl (90%) or pyridyl (80%) groups due to reduced electron density and steric hindrance . However, furan’s oxygen atom enables hydrogen bonding, which may enhance bioactivity despite synthetic challenges.
Q. Mitigation Strategies :
- Introduce electron-donating groups (e.g., methoxy) on the furan ring to improve reactivity.
- Use Pd/Ni co-catalysis for C–H activation in electron-deficient heterocycles .
What computational tools are employed to predict the drug-likeness of this compound?
Q. Advanced Modeling Techniques
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Fluorine improves logP (lipophilicity), but furan may increase CYP450-mediated oxidation risk .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The LUMO of the fluorinated benzothiazole is localized on the thiazole ring, suggesting nucleophilic attack susceptibility .
How do crystal packing interactions affect the stability of this compound?
Advanced Structural Insights
Weak intermolecular forces (C–H···O, π–π) form 1D supramolecular chains, stabilizing the crystal lattice. Fluorine’s high electronegativity strengthens dipole interactions, reducing thermal decomposition rates .
Q. Practical Implications :
- Stability under ambient conditions supports long-term storage for pharmacological studies.
- Polymorph screening is recommended to identify the most thermodynamically stable form.
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Process Chemistry Considerations
- Racemization Risk : Fluorine’s steric bulk may slow racemization, but microwave-assisted reactions require precise temperature control to avoid side products .
- Catalyst Recovery : Heterogeneous catalysts (e.g., Fe₃O(BDC)₃) enable reuse but may lose activity if pore structures degrade during recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
